![molecular formula C20H21FN2O B15054825 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a fluorophenyl group, a methylpiperidinyl group, and a benzo[d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-fluorophenyl)methyl][3-(2-methylpiperidin-1-yl)propyl]amine
- (1-[2-(3-Fluorophenyl)ethyl]piperidin-3-yl)-methylamine
Uniqueness
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21FN2O |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21FN2O/c1-14-4-3-9-23(12-14)13-15-7-8-19-18(10-15)22-20(24-19)16-5-2-6-17(21)11-16/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
Clé InChI |
VGNBQMXWMPHVHR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)

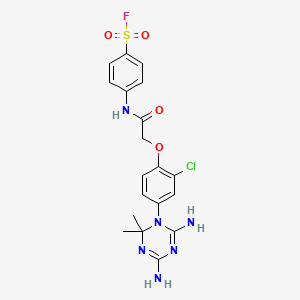

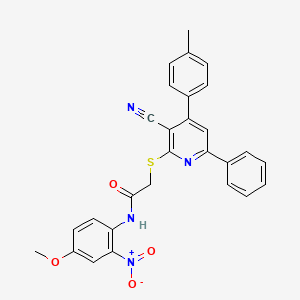

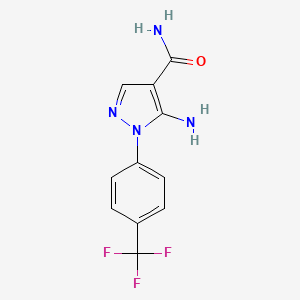
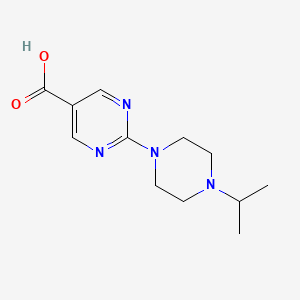
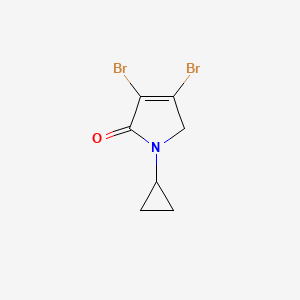

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
